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molecular formula C8H8N2O4S B048816 Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate CAS No. 64987-03-7

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Cat. No. B048816
M. Wt: 228.23 g/mol
InChI Key: NTACMHVXGGGRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04225707

Procedure details

A mixture of manganous acetate tetrahydrate (120 g.), acetic acid (1000 ml) and acetic anhydride (100 ml.) was stirred for 20 minutes in an oil bath heated at 130° to 135° C., and to the mixture was added potassium permanganate (20 g.) over 5 minutes at 105° to 110° C. with stirring and then the mixture was further stirred for 30 minutes at 130° to 135° C. The mixture was cooled to room temperature, and to the mixture was added ethyl 2-(2-formylaminothiazol-4-yl)acetate, which can be represented as ethyl 2-(2-formylimino-2,3-dihydrothiazol-4-yl)acetate, (53.5 g.), and then the mixture was stirred for 15 hours at 38° to 40° C. under introduction of air at the rate of 6000 ml. per minute. After the reaction, the precipitates were collected by filtration. The precipitates were washed with acetic acid and water in turn and then dried to give ethyl 2-(2-formylaminothiazol-4-yl)glyoxylate, which can be represented as ethyl 2-(2-formylimino-2,3-dihydrothiazol-4-yl)glyoxylate, (41.5 g.), mp 232° to 233° C. (dec.).
[Compound]
Name
manganous acetate tetrahydrate
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
53.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=[O:3])C.[Mn]([O-])(=O)(=O)=O.[K+].[CH:14]([NH:16][C:17]1[S:18][CH:19]=[C:20]([CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])[N:21]=1)=[O:15]>C(O)(=O)C>[CH:14]([NH:16][C:17]1[S:18][CH:19]=[C:20]([C:22](=[O:3])[C:23]([O:25][CH2:26][CH3:27])=[O:24])[N:21]=1)=[O:15] |f:1.2|

Inputs

Step One
Name
manganous acetate tetrahydrate
Quantity
120 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC=1SC=C(N1)CC(=O)OCC
Step Four
Name
Quantity
53.5 g
Type
reactant
Smiles
C(=O)N=C1SC=C(N1)CC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 20 minutes in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 130° to 135° C.
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 30 minutes at 130° to 135° C
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 hours at 38° to 40° C. under introduction of air at the rate of 6000 ml
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration
WASH
Type
WASH
Details
The precipitates were washed with acetic acid and water in turn
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)NC=1SC=C(N1)C(C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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